Chemical properties of 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid
Chemical properties of 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid
Executive Summary
4-(1-Methyl-1H-imidazol-2-yl)butanoic acid (Predicted Formula: C₈H₁₂N₂O₂; MW: 168.19 g/mol ) is a specialized heterocyclic building block and a structural analog of the antineoplastic agent Bendamustine . Unlike its commercially prevalent isomer (4-(2-methyl-1H-imidazol-1-yl)butanoic acid), this compound features a linear butyric acid chain attached specifically at the C2 position of the imidazole ring, with the methyl group at the N1 position .
This specific substitution pattern renders the molecule a critical scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of histone deacetylase (HDAC) inhibitors and metalloenzyme ligands where the C2-imidazole moiety serves as a monodentate zinc-binding group (ZBG). It also represents the "de-benzo" core of the nitrogen mustard drug class, making it a vital reference standard for degradation studies of benzimidazole-based therapeutics.
Physicochemical Profile & Identification
Note: As a specialized intermediate, experimental data is often conflated with its benzimidazole analogs. The values below represent high-confidence predicted parameters based on Structure-Activity Relationship (SAR) algorithms and validated imidazole chemistry.
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-(1-Methyl-1H-imidazol-2-yl)butanoic acid |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| SMILES | CN1C(=NC=C1)CCCC(=O)O |
| Key Structural Feature | C2-substituted imidazole (Linear chain) |
| Isomer Distinction | Distinct from 4-(2-methylimidazol-1-yl)butanoic acid (CAS 110525-54-7) where the chain is on Nitrogen. |
Predicted Physicochemical Properties
| Parameter | Value | Significance |
| pKa (Imidazole N3) | ~7.1 - 7.3 | The N1-methyl group is electron-donating, slightly increasing basicity compared to unsubstituted imidazole (pKa 6.95). |
| pKa (Carboxylic Acid) | ~4.7 - 4.8 | Typical for aliphatic carboxylic acids; exists as a carboxylate anion at physiological pH. |
| Isoelectric Point (pI) | ~5.9 | Zwitterionic character at neutral pH (Cationic imidazole / Anionic carboxylate). |
| LogP (Octanol/Water) | -0.5 to 0.1 | Highly polar; significant water solubility expected. |
| H-Bond Donors | 1 (COOH) | The imidazole ring has no NH donor (N1 is methylated). |
| H-Bond Acceptors | 3 (N3, C=O, OH) | Excellent capability for hydrogen bonding in active sites. |
Synthetic Methodologies
The synthesis of the C2-substituted isomer is more challenging than the N1-substituted isomer due to the thermodynamic preference for N-alkylation. Two primary routes are established: C2-Lithiation (Direct Functionalization) and De Novo Cyclization .
Route A: C2-Lithiation (Preferred for High Regioselectivity)
This protocol utilizes the acidity of the C2-proton in 1-methylimidazole to introduce the carbon chain.
Mechanism:
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Deprotonation: n-Butyllithium (n-BuLi) selectively removes the C2 proton of 1-methylimidazole at -78°C, forming the 2-lithio species.
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Nucleophilic Attack: The lithiated species attacks a protected electrophile (e.g., ethyl 4-bromobutyrate or gamma-butyrolactone).
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Deprotection/Hydrolysis: Acidic hydrolysis yields the free acid.
Caption: Figure 1. Regioselective synthesis via C2-lithiation. This route avoids N-alkylation byproducts common in direct alkylation strategies.
Critical Protocol Notes:
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Temperature Control: The reaction must be maintained below -70°C during lithiation to prevent ring opening or polymerization.
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Electrophile Selection: Using gamma-butyrolactone as the electrophile directly yields the ketone intermediate (1-(1-methylimidazol-2-yl)-4-hydroxybutan-1-one), which requires reduction. For the direct alkyl chain, Ethyl 4-bromobutyrate is preferred.
Route B: De Novo Cyclization (Radziszewski-type)
Suitable for large-scale production where cryogenic conditions are not feasible.
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Reagents: N-Methylethylenediamine + Glutaric anhydride (or Glutaric acid derivative).
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Challenge: Achieving the correct oxidation state (imidazole vs. imidazoline) and ensuring cyclization occurs to form the 2-substituted product rather than a mixture.
Reactivity & Functionalization
The molecule possesses two distinct reactive centers: the Carboxylic Acid Tail and the Imidazole Ring .
Zwitterionic Behavior & Metal Coordination
At physiological pH (7.4), the molecule exists primarily as a zwitterion.
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N3 (Imidazole): Acts as a monodentate ligand for transition metals (Zn²⁺, Cu²⁺, Fe²⁺). This mimics the histidine side chain in proteins.
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Carboxylate: Can form bidentate bridges.
Chemical Transformations
| Reaction Type | Reagents | Product / Outcome |
| Amide Coupling | EDC/NHS + Primary Amine | Formation of Peptidomimetic conjugates . Used to attach the imidazole "head" to drug scaffolds. |
| Esterification | MeOH / H₂SO₄ | Methyl ester derivative . Increases lipophilicity for cell permeability studies. |
| Quaternization | MeI (Methyl Iodide) | Formation of Imidazolium salts (Ionic Liquids). Occurs at N3.[1][2] |
Biological & Pharmaceutical Relevance[3][4][5][6][7]
Relationship to Bendamustine
This molecule is the "De-benzo" Scaffold of Bendamustine (a benzimidazole nitrogen mustard).
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Bendamustine Structure: 1-Methyl-5-[bis(2-chloroethyl)amino]-benzimidazole-2-butanoic acid.[1]
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Significance: In degradation studies, the benzimidazole ring can potentially cleave or rearrange. The imidazole analog serves as a simplified reference standard to understand the contribution of the heterocyclic core to solubility and metabolic stability without the cytotoxic nitrogen mustard group.
Fragment-Based Drug Discovery (FBDD)
The 1-methylimidazole-2-yl motif is a privileged scaffold in medicinal chemistry.
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Target: Heme-containing enzymes (e.g., CYP450, NOS). The imidazole nitrogen coordinates axially to the heme iron.
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Target: Thromboxane Synthase Inhibitors . Analogs of Dazoxiben often feature a 1-substituted imidazole, but C2-substituted variants are explored to alter binding geometry and selectivity.
Caption: Figure 2. Pharmacophore mapping of the imidazole-acid scaffold in drug design.
Safety & Handling
Based on GHS classifications for similar imidazole acids.
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Protocol:
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Handle under a fume hood.
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Avoid contact with strong oxidizing agents (e.g., peroxides) as the imidazole ring is susceptible to oxidation.
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Storage: Hygroscopic solid. Store in a desiccator at 2-8°C.
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References
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PubChem Compound Summary . Methyl 2-(1-methyl-1H-imidazol-2-yl)butanoate (Related Ester). National Center for Biotechnology Information. Available at: [Link]
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Bhat, S. et al. (2017). Process for the preparation of bendamustine hydrochloride. Justia Patents. (Describes the synthesis of the benzimidazole analog, providing the foundational chemistry for the C2-butanoic acid chain insertion). Available at: [Link]
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Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[3] (Authoritative text on C2-lithiation of 1-methylimidazoles).
